molecular formula C22H17N3O7S2 B2861485 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide CAS No. 1185042-48-1

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2861485
CAS No.: 1185042-48-1
M. Wt: 499.51
InChI Key: VTUNQHLLWNKUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazol-5-yl group linked to a 1,3-benzodioxol-5-yl moiety. The sulfonamide nitrogen is further substituted with a methyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzymes or receptors sensitive to heterocyclic sulfonamides . The 1,3-benzodioxole and 1,4-benzodioxin rings are known for their metabolic stability and ability to modulate lipophilicity, which can influence bioavailability and binding affinity .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7S2/c1-25(14-3-5-15-18(11-14)29-8-7-28-15)34(26,27)19-6-9-33-20(19)22-23-21(24-32-22)13-2-4-16-17(10-13)31-12-30-16/h2-6,9-11H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUNQHLLWNKUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the thiophene sulfonamide derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for chemists.

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the sulfonamide nitrogen or the heterocyclic cores. Below is a comparative analysis based on available literature:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl ~539.6* Not explicitly reported (hypothesized COX/antimicrobial)
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-N-Methyl-N-Phenylthiophene-3-Sulfonamide N-Methyl-N-phenyl ~495.5 Unreported in public literature
Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) Isoxazole-linked benzenesulfonamide 314.3 COX-2 inhibition (IC₅₀ = 0.005 µM)
Sulfisoxazole-containing 4-Thiazolidinones Thiazolidinone-sulfisoxazole hybrid ~356–400 Antimicrobial (MIC = 4–16 µg/mL)

*Calculated using average atomic masses.

Key Observations :

Substituent Effects on Bioactivity :

  • The 2,3-dihydro-1,4-benzodioxin group in the target compound may enhance metabolic stability compared to the phenyl group in its analog (Table 1, Row 2) due to reduced susceptibility to cytochrome P450 oxidation .
  • Valdecoxib’s isoxazole ring and benzenesulfonamide core demonstrate high COX-2 selectivity, suggesting that the thiophene-oxadiazole scaffold in the target compound might exhibit divergent enzyme-binding profiles .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~539.6 vs. ~495.5 for its phenyl-substituted analog) could reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

Antimicrobial Potential: Sulfisoxazole-thiazolidinone hybrids (Table 1, Row 4) show moderate antimicrobial activity, implying that the target compound’s thiophene-oxadiazole system might similarly interact with bacterial dihydropteroate synthase or efflux pumps .

Research Findings and Hypotheses

  • However, steric hindrance from the dihydrobenzodioxin substituent might reduce binding efficiency compared to valdecoxib .
  • Antimicrobial Activity : Structural parallels to sulfisoxazole derivatives support hypotheses of antibacterial or antifungal activity, though empirical data are lacking .

Biological Activity

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties, enzyme inhibition capabilities, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups including oxadiazole and benzodioxole moieties that contribute to its biological activity. The presence of these heterocycles suggests a potential for interaction with various biological targets.

Molecular Formula

  • Molecular Weight : 382.43 g/mol
  • Chemical Structure :
C21H22N4O5S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds derived from oxadiazole and benzodioxole have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study reported that compounds with similar structures exhibited IC50 values against A549 (lung adenocarcinoma) and C6 (glioma) cell lines comparable to cisplatin, a standard chemotherapy drug. For instance:
      • Compound with IC50 = 0.128 mM against A549 cells.
      • Compound with IC50 = 0.137 mM against C6 cells .
  • Selectivity Index :
    • The selectivity index (SI) for these compounds was notably high, indicating low toxicity towards normal cells (NIH/3T3 fibroblasts) while maintaining efficacy against cancer cells .

Enzyme Inhibition

The compound's biological activity may also be attributed to its ability to inhibit specific enzymes involved in tumor progression:

  • Matrix Metalloproteinases (MMPs) :
    • MMPs play critical roles in cancer metastasis and angiogenesis. Compounds similar to the target molecule have been identified as effective inhibitors of MMP-9, which is crucial in tumor invasion and metastasis.
    • Inhibition percentages were reported at approximately 30% for MMP-9 at a concentration of 1.3 μM .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated; however, several hypotheses can be drawn from related studies:

  • Binding Interactions :
    • Molecular docking studies suggest that the compound could bind effectively to active sites on target proteins such as MMPs or other kinases involved in signaling pathways associated with cancer proliferation .
  • Modulation of Biological Pathways :
    • The presence of multiple heterocycles allows for potential modulation of various signaling pathways by altering protein conformation or competing with natural substrates at enzyme active sites .

Case Studies

Several case studies have explored the biological activities of compounds structurally related to the target molecule:

StudyCompoundCell LineIC50 Value (mM)MMP Inhibition (%)
Compound AA5490.128 ± 0.02030
Compound BC60.137 ± 0.01525
Compound CNIH/3T3>1.104N/A

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The compound’s complexity arises from its heterocyclic systems (benzodioxole, oxadiazole, dihydrobenzodioxin) and sulfonamide linkage. Key challenges include:

  • Regioselectivity : Ensuring proper substitution patterns during oxadiazole ring formation. Use of activating groups or protecting strategies (e.g., tert-butoxycarbonyl) can direct reactivity .
  • Stability : The oxadiazole ring is prone to hydrolysis under acidic/basic conditions. Reactions should be performed in anhydrous solvents (e.g., dichloromethane) with controlled temperatures (0–25°C) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) is recommended for isolating intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.0 ppm) and sulfonamide methyl groups (δ 2.8–3.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzodioxin and thiophene systems .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~600–650 Da) and isotopic patterns .
  • Elemental Analysis : Combustion analysis for C, H, N, S to validate stoichiometry (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or sulfotransferases, given the sulfonamide moiety’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s electronic properties?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (HOMO/LUMO). This predicts reactivity (e.g., electrophilic attack at the oxadiazole ring) and charge distribution .
  • Molecular Docking : Autodock Vina to simulate binding to targets like COX-2 or PARP. Prioritize modifications (e.g., fluorination) to enhance binding energy (<−8 kcal/mol) .
  • Solvent Effects : COSMO-RS simulations to optimize solubility in DMSO/water mixtures, critical for in vivo studies .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media) to eliminate variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal assays : Cross-validate antimicrobial results with live/dead staining (confocal microscopy) to confirm cell death mechanisms .

Q. How can reaction kinetics elucidate the degradation pathways of this compound under physiological conditions?

  • pH-rate profiling : Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm) across pH 1–10. Pseudo-first-order kinetics (kobs) identify acid/base-catalyzed hydrolysis .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ for methyl groups) to trace fragmentation pathways via mass spectrometry .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and quantify impurities by HPLC .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersTarget Data
¹H NMR (500 MHz, CDCl₃)δ 6.8–7.2 (benzodioxole), δ 3.1 (N-CH₃)Integration ratios (1:3 for aromatic vs. methyl protons)
HR-ESI-MSPositive ion modem/z 623.1521 ([M+H]⁺; calc. 623.1518)
HPLC (C18)Gradient: 5→95% ACN in 20 minRetention time: 12.3 min, purity >98%

Q. Table 2: Common Structural Analogs and Their Bioactivities

AnalogStructural VariationReported Activity
N-(3,5-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamideThiomorpholine coreAnticancer (IC₅₀ = 2.1 µM, MCF-7)
6-(Benzodioxol-5-ylmethyl)-4-oxo-pyrido[4,3-d]pyrimidinPyrido-pyrimidineAntiviral (EC₅₀ = 0.8 µM, HSV-1)

Synthesis Optimization and Scalability

Q. What advanced reactor systems improve yield in large-scale synthesis?

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization). Residence time <5 min reduces decomposition .
  • Microwave-assisted synthesis : Accelerate SNAr reactions (e.g., sulfonamide formation) with 80% yield improvement over conventional heating .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

  • Central Composite Design : Vary temperature (50–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface modeling identifies optimal conditions (e.g., 80°C, 10 mol% Pd(OAc)₂, DMF) .

Critical Evaluation of Contradictory Data

  • Conflicting cytotoxicity reports : Differences in cell lines (e.g., Jurkat vs. HEK293) and assay endpoints (apoptosis vs. necrosis) must be reconciled using standardized protocols .
  • Solubility discrepancies : Use dynamic light scattering (DLS) to differentiate true solubility from colloidal dispersions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.